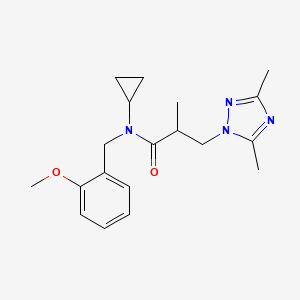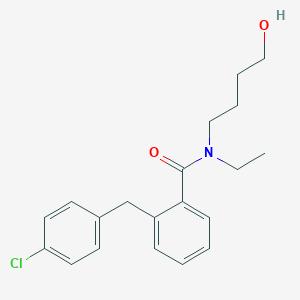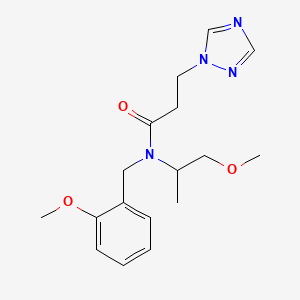![molecular formula C21H21FN4O2 B5903167 2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide](/img/structure/B5903167.png)
2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. This compound has also been shown to have a neuroprotective effect and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its neuroprotective effect. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways. Another limitation is the potential toxicity of this compound, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide. One direction is to further investigate its mechanism of action and identify specific pathways that are targeted by this compound. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on optimizing the synthesis method to improve the purity and yield of the final product.
Métodos De Síntesis
2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide is synthesized using a specific method that involves several steps. The synthesis method involves the reaction of 2-fluorobenzoyl chloride with N-(3-aminopropyl)-N-phenethylamine, followed by the reaction of the resulting product with 3-oxopropylamine. The final product is purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
2-fluoro-N-[3-[(2-imidazol-1-yl-1-phenylethyl)amino]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-18-9-5-4-8-17(18)21(28)24-11-10-20(27)25-19(14-26-13-12-23-15-26)16-6-2-1-3-7-16/h1-9,12-13,15,19H,10-11,14H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXXLURNJQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-hydroxy-N-[3-(1H-1,2,4-triazol-1-yl)propyl]biphenyl-3-carboxamide](/img/structure/B5903093.png)
![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)
![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5903114.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine](/img/structure/B5903124.png)
![N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide](/img/structure/B5903130.png)

![3-(5-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B5903144.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5903165.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}methanamine](/img/structure/B5903175.png)

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)